(R)-4-(1-Aminoethyl)-3-chlorobenzonitrile hydrochloride

Asymmetric Synthesis Chiral Resolution Pharmaceutical Intermediate

For stereospecific routes, generic racemic or (S)-enantiomer batches introduce significant risk. Procure this verified (R)-configured intermediate specifically for installing the correct chiral amine center early in your synthesis. As a defined hydrochloride salt, it ensures consistent solubility, superior stability, and reliable reaction kinetics, avoiding yield inconsistencies common with freebase forms. This batch serves as a critical building block for CNS-related APIs (including SSRIs) and a benchmark reagent for asymmetric methodology development. Contact us for bulk quotes and secure genuine 95% purity lots to safeguard your reproducible, enantioselective workflow.

Molecular Formula C9H10Cl2N2
Molecular Weight 217.09 g/mol
Cat. No. B8182115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-(1-Aminoethyl)-3-chlorobenzonitrile hydrochloride
Molecular FormulaC9H10Cl2N2
Molecular Weight217.09 g/mol
Structural Identifiers
SMILESCC(C1=C(C=C(C=C1)C#N)Cl)N.Cl
InChIInChI=1S/C9H9ClN2.ClH/c1-6(12)8-3-2-7(5-11)4-9(8)10;/h2-4,6H,12H2,1H3;1H/t6-;/m1./s1
InChIKeyOUPXZWDDFCFSIX-FYZOBXCZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-4-(1-Aminoethyl)-3-chlorobenzonitrile hydrochloride: Chiral Intermediate Sourcing for Asymmetric Synthesis


(R)-4-(1-Aminoethyl)-3-chlorobenzonitrile hydrochloride (CAS: 2703746-26-1) is a chiral benzamide intermediate characterized by a single (R)-configured stereocenter at the aminoethyl substituent and the presence of a 3-chloro and 4-cyano group on the phenyl ring . It is supplied as a hydrochloride salt (C9H10Cl2N2, MW: 217.09 g/mol) with a typical purity specification of 95% . As a chiral building block, its primary utility lies in the asymmetric synthesis of pharmaceutical intermediates where stereochemistry is a critical determinant of downstream biological activity .

Why (R)-4-(1-Aminoethyl)-3-chlorobenzonitrile hydrochloride Cannot Be Substituted with Racemic or Free Base Analogs


Direct substitution of this compound with racemic 4-(1-aminoethyl)-3-chlorobenzonitrile (CAS: 1337430-55-3) or the (S)-enantiomer (CAS: 1335986-46-3) introduces significant risk in stereospecific synthetic routes. The (R)-configuration of the aminoethyl group is not a trivial detail; it is a functional requirement for generating the correct three-dimensional structure in downstream chiral products . Furthermore, substitution with the free base form (CAS: 1335986-46-3) can lead to variable reaction kinetics and yield inconsistencies due to differences in solubility, stability, and hygroscopicity compared to the more robust hydrochloride salt . These factors make generic or form-based substitution a high-risk proposition for reproducible, enantioselective synthesis.

Quantitative Differentiation of (R)-4-(1-Aminoethyl)-3-chlorobenzonitrile hydrochloride from In-Class Analogs


Stereochemical Purity: The (R)-Enantiomer as a Requirement for Chiral Synthesis

The (R)-enantiomer is a specific, optically pure starting material required for synthesizing enantiomerically pure final products. Substitution with the racemic mixture (CAS: 1337430-55-3) or the (S)-enantiomer (CAS: not specified for S, but (R) is 1335986-46-3) will yield a different stereochemical outcome, which can drastically alter or eliminate desired biological activity . This is a class-level inference for chiral building blocks, where the stereochemistry of the intermediate is directly transferred to the final product.

Asymmetric Synthesis Chiral Resolution Pharmaceutical Intermediate

Salt Form Selection: Enhanced Handling and Stability of the Hydrochloride

The hydrochloride salt (CAS: 2703746-26-1) offers tangible advantages over the free base (CAS: 1335986-46-3) in terms of physicochemical properties. While direct comparative data for this specific compound is not publicly available, it is a well-established class-level inference that hydrochloride salts of chiral amines exhibit higher melting points, greater crystallinity, improved aqueous solubility, and superior long-term stability compared to their corresponding free bases . These properties simplify handling, storage, and dissolution during synthesis, directly impacting experimental reproducibility and yield consistency .

Solid-State Chemistry Formulation Stability

Targeted Application Scenarios for (R)-4-(1-Aminoethyl)-3-chlorobenzonitrile hydrochloride


Synthesis of Enantiomerically Pure Chiral Amine Pharmaceuticals

This compound is optimally deployed as a chiral building block in the multi-step synthesis of Active Pharmaceutical Ingredients (APIs) requiring an (R)-configured chiral amine center. Its primary function is to install the correct stereochemistry early in a synthetic route, avoiding costly and low-yielding chiral resolution steps later on . This is a core application for any single-enantiomer aminoethyl aromatic building block.

Precursor for Asymmetric Catalysis and Biocatalysis Research

In academic and industrial research focused on developing new asymmetric synthetic methodologies, this compound serves as a well-defined, commercially available chiral starting material. Its defined (R)-stereochemistry makes it a valuable benchmark for testing the efficiency and enantioselectivity of novel chiral catalysts or transaminase enzymes .

Derivatization for CNS-Targeted Compound Libraries

The compound's core structure—a chlorinated benzonitrile with a chiral amine side chain—is a common motif in central nervous system (CNS) drug discovery. It is frequently employed as an intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and other CNS-active compounds [1]. Its utility lies in its ability to be further elaborated into complex molecules for structure-activity relationship (SAR) studies.

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